molecular formula C8H5F2NO B12999989 6,7-Difluoroindolin-2-one

6,7-Difluoroindolin-2-one

Cat. No.: B12999989
M. Wt: 169.13 g/mol
InChI Key: NNMIAQCJAATZKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Difluoroindolin-2-one is a fluorinated derivative of indolin-2-one, a significant heterocyclic compound. The incorporation of fluorine atoms into the indolin-2-one structure enhances its chemical and biological properties, making it a valuable compound in various scientific fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoroindolin-2-one typically involves the fluorination of indolin-2-one derivatives. One common method includes the reaction of appropriately substituted isatin derivatives with diethylaminosulfur trifluoride (DAST) to yield this compound . The reaction conditions often involve the use of an inert atmosphere and low temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 6,7-Difluoroindolin-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6,7-Difluoroindolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Difluoroindolin-2-one involves its interaction with specific molecular targets and pathways. For instance, fluorinated indolin-2-one derivatives have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), leading to the suppression of angiogenesis and tumor growth . The compound’s fluorine atoms enhance its binding affinity and selectivity towards these targets, contributing to its potent biological effects.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of the fluorine atoms at the 6 and 7 positions on the indolin-2-one ring. This unique substitution pattern enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H5F2NO

Molecular Weight

169.13 g/mol

IUPAC Name

6,7-difluoro-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H5F2NO/c9-5-2-1-4-3-6(12)11-8(4)7(5)10/h1-2H,3H2,(H,11,12)

InChI Key

NNMIAQCJAATZKF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=C(C=C2)F)F)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.